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For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethyloctane is a branched-chain alkane with the molecular formula C10H22.[1][2][3][4]
As with other hydrocarbons, its identification and quantification are crucial in various fields,
including petroleum analysis, environmental monitoring, and as a potential biomarker or
impurity in chemical synthesis. This document provides detailed application notes and
experimental protocols for the identification of 4,5-Dimethyloctane using modern analytical
techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear
Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of 4,5-Dimethyloctane is presented in the

table below.
Property Value Source
Molecular Formula C10H22 [1112][3][4]
Molecular Weight 142.28 g/mol [11121131[4]
CAS Number 15869-96-2 [L1[2113]14]
IUPAC Name 4,5-dimethyloctane [5]
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Analytical Techniques and Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile
organic compounds like 4,5-Dimethyloctane. The retention time in the gas chromatograph
provides information on the compound's volatility and interaction with the stationary phase,
while the mass spectrometer provides a fragmentation pattern that serves as a molecular
fingerprint.

The Kovats retention index (RI) is a standardized measure of a compound's retention time,
which aids in its identification by comparing experimental values to literature data. The mass
spectrum of 4,5-Dimethyloctane is characterized by specific fragment ions.

Parameter Value Reference

Kovats Retention Index
942, 943, 943.1, 944, 945, 948  [1][5][6]
(Standard Non-Polar Column)

Most Abundant Fragment (m/z) 70 [5]

Second Most Abundant
43 [5]
Fragment (m/z)

This protocol is a general guideline and may require optimization based on the specific
instrumentation and sample matrix.

1. Sample Preparation:

» Dissolve the sample containing 4,5-Dimethyloctane in a volatile organic solvent such as
hexane or pentane to a concentration of approximately 1 mg/mL.

« If necessary, perform a serial dilution to bring the concentration within the linear range of the
instrument.

» For retention index determination, co-inject the sample with a series of n-alkanes (e.g., C8-
C20).
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2. GC-MS Instrumentation and Parameters:

Parameter

Recommended Setting

GC Column

Non-polar capillary column (e.g., HP-5MS, DB-
5,30 m x 0.25 mm ID, 0.25 pum film thickness)

Injector Temperature

250 °C

Injection Mode

Split (e.g., 50:1 split ratio) or Splitless for trace

analysis

Injection Volume

1puL

Carrier Gas

Helium at a constant flow rate of 1.0 mL/min

Oven Temperature Program

Initial temperature: 50 °C, hold for 2 min; Ramp:
10 °C/min to 250 °C, hold for 5 min

MS Transfer Line Temp.

280 °C

lon Source Temperature

230 °C

lonization Mode

Electron lonization (El) at 70 eV

Mass Analyzer

Quadrupole or lon Trap

Scan Range

m/z 40-300

3. Data Analysis:

Identify the peak corresponding to 4,5-Dimethyloctane based on its retention time.

Compare the acquired mass spectrum with a reference library (e.g., NIST) for confirmation.

Calculate the Kovats retention index using the retention times of the n-alkanes.
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Caption: Workflow for the identification of 4,5-Dimethyloctane using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule by
probing the magnetic properties of atomic nuclei. Both *H and 3C NMR are valuable for the
structural elucidation of 4,5-Dimethyloctane.

The following table summarizes the reported *H NMR chemical shifts for a mixture of optical
isomers of 4,5-Dimethyloctane.[7] Due to the complexity of the overlapping signals in the
aliphatic region, precise assignment and coupling constants are challenging to determine from
the available data.

Chemical Shift (ppm) Multiplicity (inferred) Assignment (tentative)
1.42-1.20 m -CH2-

1.11 m -CH-

1.04 m -CH2-

0.885 t -CH3 (ethyl groups)
0.810 d -CH3 (methyl groups)
0.745 t -CH3 (ethyl groups)
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Note: The assignments are tentative and based on general chemical shift ranges for alkanes.
1. Sample Preparation:

o Dissolve approximately 5-10 mg of the purified sample in 0.5-0.7 mL of a deuterated solvent
(e.g., CDCl3).

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (0O ppm).

2. NMR Instrumentation and Parameters:

Parameter H NMR 3C NMR
Spectrometer Frequency > 300 MHz =75 MHz
Solvent CDCls CDCls
Temperature 298 K 298 K

Pulse Sequence

Standard pulse-acquire

Proton-decoupled pulse-

acquire
Number of Scans 16-64 1024-4096
Relaxation Delay 1-2s 2-5s
Spectral Width 10-12 ppm 200-220 ppm

. Data Analysis:

Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline

correction.

Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts and coupling patterns to elucidate the structure.

Use 2D NMR techniques such as COSY and HSQC for more detailed structural assignments

if necessary.
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Caption: Workflow for the structural elucidation of 4,5-Dimethyloctane using NMR.

Confirmatory Identification Strategy

A multi-technique approach is recommended for the unambiguous identification of 4,5-
Dimethyloctane.
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Caption: Logical workflow for the confirmatory identification of 4,5-Dimethyloctane.
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Conclusion

The combination of Gas Chromatography-Mass Spectrometry and Nuclear Magnetic
Resonance spectroscopy provides a robust framework for the confident identification and
structural elucidation of 4,5-Dimethyloctane. GC-MS offers high sensitivity and a characteristic
fragmentation pattern, which, when combined with the Kovats retention index, allows for
reliable identification. NMR spectroscopy provides detailed structural information, confirming
the connectivity of the carbon skeleton and the positions of the methyl branches. By following
the detailed protocols and data analysis strategies outlined in these application notes,
researchers, scientists, and drug development professionals can achieve accurate and
reproducible identification of 4,5-Dimethyloctane in various sample matrices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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